Aluminium glycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aluminium glycinate can be synthesized by reacting aluminum hydroxide with glycine (aminoacetic acid) under controlled conditions . The reaction typically involves dissolving aluminum hydroxide in hydrochloric acid to form aluminum chloride, which is then reacted with glycine to form the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process includes the careful control of pH and temperature to ensure the purity and yield of the final product . The compound is then purified and dried to obtain a stable crystalline form .

Analyse Des Réactions Chimiques

Types of Reactions: Aluminium glycinate primarily undergoes neutralization reactions due to its antacid properties . It reacts with hydrochloric acid in the stomach to form aluminum hydroxide chloride and water .

Common Reagents and Conditions: The common reagents used in reactions involving this compound include hydrochloric acid, sodium hypochlorite, and phenol . The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed: The major products formed from the reactions of this compound include aluminum hydroxide chloride and water when it reacts with hydrochloric acid . These products contribute to its effectiveness as an antacid .

Applications De Recherche Scientifique

Pharmaceutical Applications

Aluminium glycinate is primarily known for its role as an antacid . It is used in the treatment of conditions such as heartburn, indigestion, acid reflux, and peptic ulcers. The compound works by neutralizing stomach acid and providing relief from gastrointestinal discomfort .

Case Study: Peptic Ulcer Treatment

A laboratory assessment conducted in 1958 demonstrated the efficacy of this compound in alleviating symptoms associated with peptic ulcers. The study indicated that the compound effectively reduced gastric acidity, thus promoting healing .

Food Industry

In the food sector, this compound is utilized as a food additive . It enhances the nutritional profile of food products by providing a bioavailable source of aluminium, which can be beneficial for certain dietary needs . Its use is particularly relevant in products aimed at populations requiring additional aluminium intake for specific health benefits.

Cosmetic Applications

This compound finds its way into various cosmetic products due to its moisturizing properties. It helps improve skin texture and hydration, making it a valuable ingredient in skincare formulations . The compound's ability to enhance moisture retention contributes to healthier-looking skin.

Agricultural Uses

In agriculture, this compound is applied in fertilizers to improve nutrient uptake in plants. This application promotes healthier growth and increased yields by enhancing the bioavailability of essential nutrients . The use of this compound can lead to more efficient fertilization practices.

Research Applications

This compound is also significant in scientific research. Its role in studying metal ion interactions provides insights into biochemical processes and potential therapeutic applications. Researchers utilize this compound to explore its effects on cellular mechanisms and neurotoxicity .

Research Findings on Neurotoxicity

Recent studies have highlighted the neurotoxic effects of this compound exposure. For instance, it has been shown to down-regulate mRNA expression of molecular chaperones and calcium-handling proteins, indicating a potential link to mitochondrial dysfunction and oxidative stress in neural cells . These findings are crucial for understanding the broader implications of aluminium exposure on health.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Used as an antacid for treating gastrointestinal issues | Alleviates heartburn and promotes ulcer healing |

| Food Industry | Acts as a food additive enhancing nutritional value | Provides bioavailable aluminium |

| Cosmetics | Incorporated into skincare products for moisturizing properties | Improves skin texture and hydration |

| Agriculture | Used in fertilizers to enhance nutrient uptake | Promotes plant growth and increases yields |

| Research | Utilized in studies related to metal ion interactions | Insights into biochemical processes |

Mécanisme D'action

The mechanism of action of Aluminium glycinate involves its interaction with gastric acid . Upon ingestion, the compound reacts with hydrochloric acid in the stomach, neutralizing it and forming aluminum hydroxide chloride and water . This reaction increases the pH level in the stomach, providing relief from acidity . The aluminum ions also form a protective layer on the stomach lining, aiding in the healing of ulcers .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to Aluminium glycinate include Aluminum Hydroxide, Magnesium Hydroxide, and Calcium Carbonate . These compounds also act as antacids but differ in their chemical composition and specific applications .

Uniqueness: This compound is unique due to its dual action as both an antacid and a buffering agent . Its ability to form a protective layer on the stomach lining sets it apart from other antacids, providing additional benefits in the treatment of peptic ulcers .

Propriétés

Formule moléculaire |

C2H6AlNO4 |

|---|---|

Poids moléculaire |

135.06 g/mol |

Nom IUPAC |

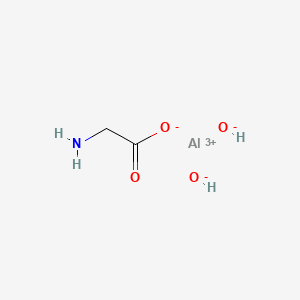

aluminum;2-aminoacetate;dihydroxide |

InChI |

InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+3;;/p-3 |

Clé InChI |

BWZOPYPOZJBVLQ-UHFFFAOYSA-K |

SMILES canonique |

C(C(=O)[O-])N.[OH-].[OH-].[Al+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.